(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981832
InChI: InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H
SMILES:
Molecular Formula: C5H8Cl2N2S
Molecular Weight: 199.10 g/mol

(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15981832

Molecular Formula: C5H8Cl2N2S

Molecular Weight: 199.10 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride -

Specification

Molecular Formula C5H8Cl2N2S
Molecular Weight 199.10 g/mol
IUPAC Name (2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H
Standard InChI Key WTBTXUIRAZGFJK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)Cl)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine hydrochloride, reflects its core structure: a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 2 with chlorine, position 5 with a methyl group, and position 4 with an aminomethyl moiety. The hydrochloride salt enhances stability and aqueous solubility .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1956306-87-8
Molecular FormulaC5H8Cl2N2S\text{C}_5\text{H}_8\text{Cl}_2\text{N}_2\text{S}
Molecular Weight199.10 g/mol
SMILES NotationCC1=C(N=C(S1)Cl)CN.Cl
InChI KeyWTBTXUIRAZGFJK-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of a thiazole precursor. A common route begins with (2-chloro-5-methylthiazol-4-yl)methanol (CAS: 1379296-51-1), which undergoes oxidation to the aldehyde followed by reductive amination to introduce the amine group . Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Oxidation of methanolPCC (Pyridinium Chlorochromate)75%
2Reductive aminationNH3_3, NaBH3_3CN68%
3Salt formationHCl (gaseous)95%

Industrial Production Challenges

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves water solubility (>50 mg/mL at 25°C), making it suitable for aqueous formulations. The compound is hygroscopic and requires storage in airtight containers under inert gas (e.g., argon) to prevent degradation . Thermal stability assays indicate decomposition above 200°C.

Partition Coefficients and pKa

Computational models predict a logP (octanol-water partition coefficient) of 1.2, suggesting moderate lipophilicity. The amine group’s pKa (~9.5) facilitates protonation under physiological conditions, enhancing membrane permeability .

Applications in Drug Discovery

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that the chlorine substituent enhances binding to bacterial enoyl-ACP reductase, a target in fatty acid biosynthesis. Comparative assays against (5-Methylthiazol-4-yl)methanamine (CAS: 1483863-90-6) show a 4-fold increase in inhibitory activity against Staphylococcus aureus .

Kinase Inhibition

The compound’s aminomethyl group enables hydrogen bonding with kinase ATP-binding pockets. In silico docking studies predict strong affinity for cyclin-dependent kinases (CDKs), positioning it as a candidate for cancer therapeutics.

Future Research Directions

Synthetic Optimization

Advances in catalytic amination (e.g., using Pd-based catalysts) could improve yields and reduce waste. Flow chemistry approaches may address scalability issues .

Biological Screening

Expanded profiling against neglected tropical disease targets (e.g., Trypanosoma cruzi) is warranted. Structure-activity relationship (SAR) studies could elucidate the role of the methyl group in modulating bioavailability.

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